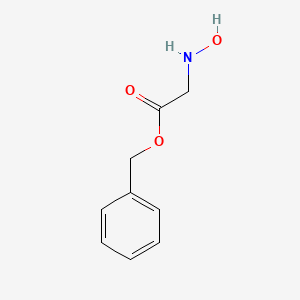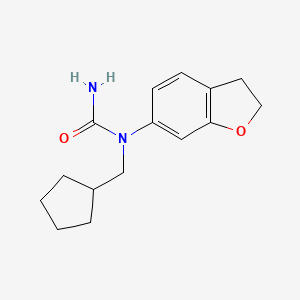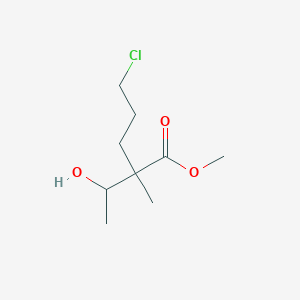
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxyethyl group attached to a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate typically involves multiple steps. One common method includes the chlorination of a suitable precursor, followed by esterification and hydroxyethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize efficiency and cost-effectiveness while maintaining stringent quality control standards. The use of automated systems and advanced monitoring techniques ensures consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Applications De Recherche Scientifique
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-methylpentanoate: Lacks the hydroxyethyl group.
Ethyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 5-bromo-2-(1-hydroxyethyl)-2-methylpentanoate: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in various fields.
Propriétés
Numéro CAS |
59057-07-7 |
|---|---|
Formule moléculaire |
C9H17ClO3 |
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
methyl 5-chloro-2-(1-hydroxyethyl)-2-methylpentanoate |
InChI |
InChI=1S/C9H17ClO3/c1-7(11)9(2,5-4-6-10)8(12)13-3/h7,11H,4-6H2,1-3H3 |
Clé InChI |
NXFGCYWPXQEUQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CCCCl)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


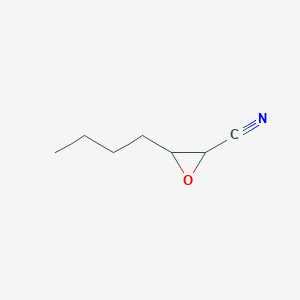
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
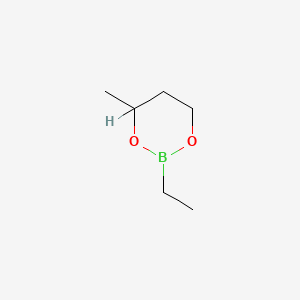

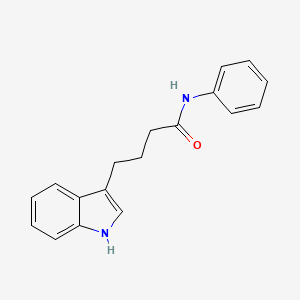

![2-Benzyl-2-[(3,3-dimethylbutoxy)carbonyl]hydrazine-1-carboxylate](/img/structure/B14607578.png)
![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
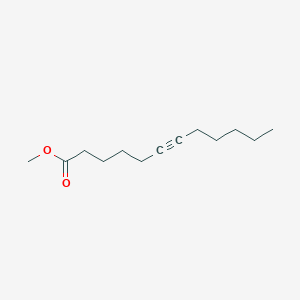
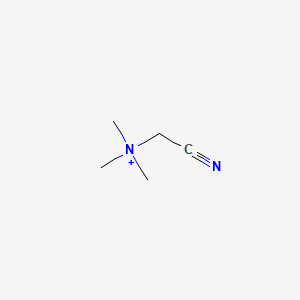
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
